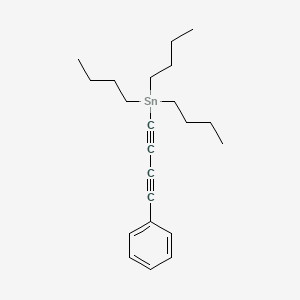![molecular formula C12H10F3NO3 B14278291 2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid CAS No. 126404-38-4](/img/structure/B14278291.png)
2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to an aniline moiety, which is further connected to a butanoic acid backbone
Vorbereitungsmethoden
The synthesis of 2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aniline derivative: The starting material, 3-(trifluoromethyl)aniline, is prepared through nitration and subsequent reduction of the corresponding nitro compound.
Condensation reaction: The aniline derivative undergoes a condensation reaction with a suitable aldehyde or ketone to form an intermediate imine.
Cyclization and oxidation: The imine intermediate is cyclized and oxidized to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with other carbonyl compounds to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid can be compared with similar compounds, such as:
4-Oxo-4-[3-(trifluoromethyl)anilino]butanoic acid: Lacks the methylidene group, resulting in different reactivity and applications.
2-Methylidene-4-oxo-4-[3-(fluoromethyl)anilino]butanoic acid: The trifluoromethyl group is replaced with a fluoromethyl group, affecting its chemical properties and biological activity.
2-Methylidene-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid: The aniline moiety is replaced with a phenyl group, leading to different interactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
126404-38-4 |
|---|---|
Molekularformel |
C12H10F3NO3 |
Molekulargewicht |
273.21 g/mol |
IUPAC-Name |
2-methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C12H10F3NO3/c1-7(11(18)19)5-10(17)16-9-4-2-3-8(6-9)12(13,14)15/h2-4,6H,1,5H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
KTEBYYOUOFHTNF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)

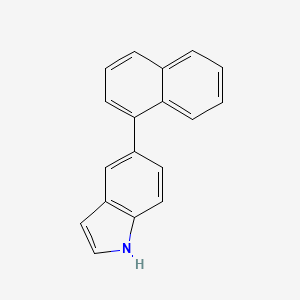
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
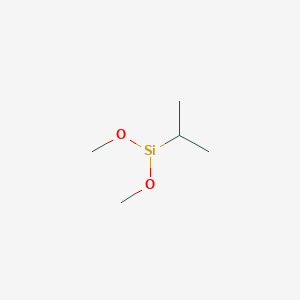
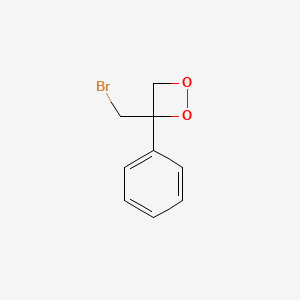
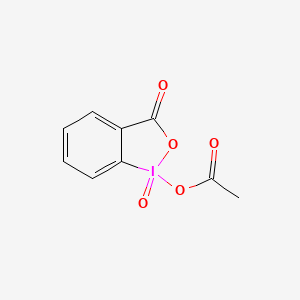
dimethyl-](/img/structure/B14278263.png)



